

Microbial Synthesis and Modification of Cedrenol: A Guide for Researchers

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Compound of Interest

Compound Name: Cedrenol

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Application Notes and Protocols for the Production and Biotransformation of Cedrenol

Cedrenol, a naturally occurring sesquiterpenoid alcohol, and its derivatives are highly valued in the fragrance, cosmetic, and pharmaceutical industries for their characteristic woody aroma and potential therapeutic properties. Traditional extraction from cedarwood oil is often inefficient and unsustainable. This document provides detailed application notes and experimental protocols for the microbial production of epi-cedrol, a stereoisomer of cedrol, in engineered *Escherichia coli*, and the biotransformation of cedrene and related compounds into valuable hydroxylated derivatives using various microorganisms. These biotechnological approaches offer a promising and sustainable alternative to conventional methods.

Microbial Production of Epi-Cedrol in *Escherichia coli*

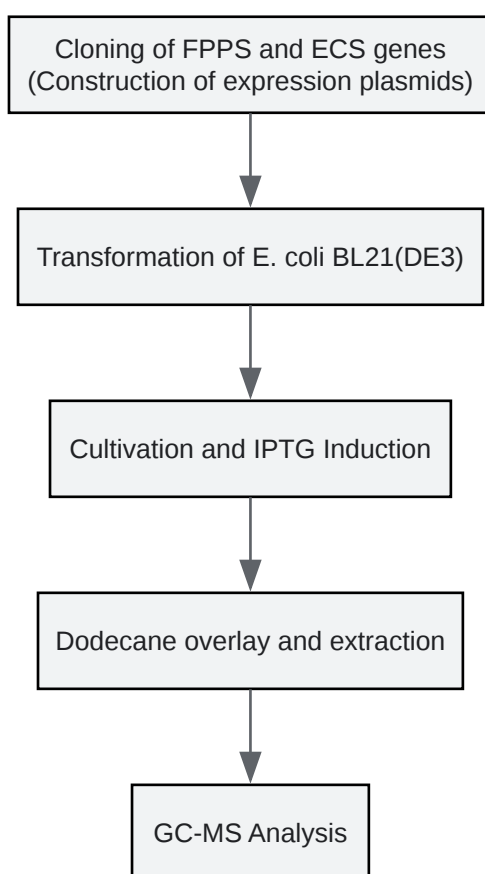
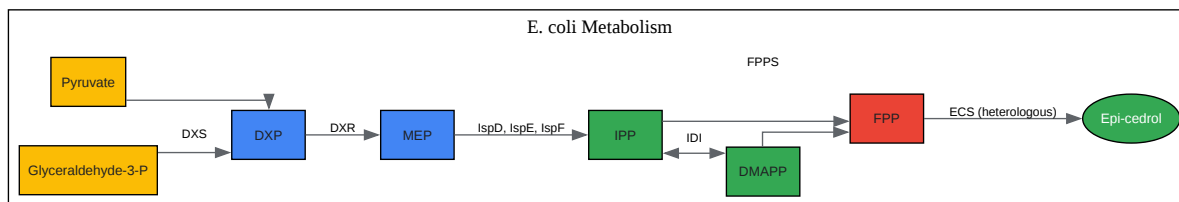
The microbial production of sesquiterpenoids like epi-cedrol in *E. coli* leverages the cell's native methylerythritol phosphate (MEP) pathway for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Through metabolic engineering, the flux towards the desired product can be enhanced. A key strategy involves the expression of a heterologous sesquiterpene synthase, and further improvements can be achieved by engineering the upstream pathway to increase the precursor supply. One effective approach is the fusion of farnesyl pyrophosphate synthase (FPPS) and epi-cedrol synthase (ECS), which can enhance catalytic efficiency through substrate channeling.^{[1][2]}

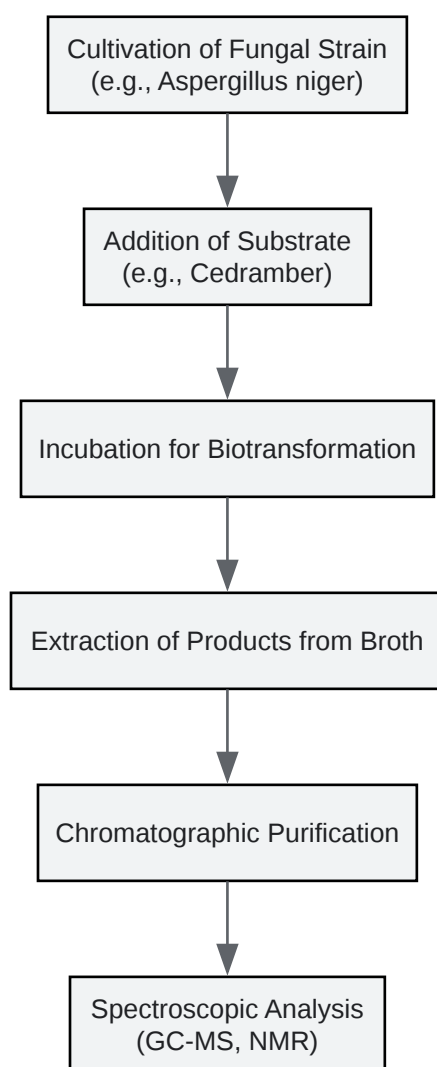
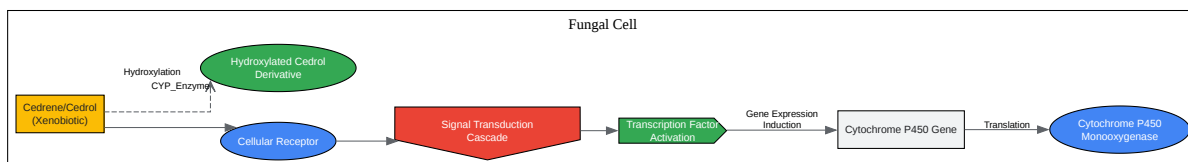
Data Presentation: Microbial Production of Epi-Cedrol

Microorganism	Engineering Strategy	Precursor Pathway	Titer (mg/L)	Fermentation Time (h)
Escherichia coli BL21(DE3)	Co-expression of Santalum album FPPS and Artemisia annua ECS (separate plasmids)	MEP	1.002 ± 0.07	12
Escherichia coli BL21(DE3)	Expression of a fusion protein of Santalum album FPPS and Artemisia annua ECS	MEP	1.084 ± 0.09	16
Saccharomyces cerevisiae	Expression of Artemisia annua epi-cedrol synthase in an engineered strain with upregulated HMG-CoA reductase	Mevalonate (MVA)	0.370	Not specified

Signaling Pathway: Engineered Epi-Cedrol Production in E. coli

The production of epi-cedrol in engineered E. coli relies on the native MEP pathway for the supply of the C5 precursors, IPP and DMAPP. These are converted to the C15 precursor, farnesyl pyrophosphate (FPP), by FPP synthase. The heterologously expressed epi-cedrol synthase then catalyzes the cyclization of FPP to epi-cedrol. Engineering strategies often focus on overexpressing key enzymes in the MEP pathway, such as DXS and IDI, to increase the precursor pool available for the terpene synthase.





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References

- 1. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
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